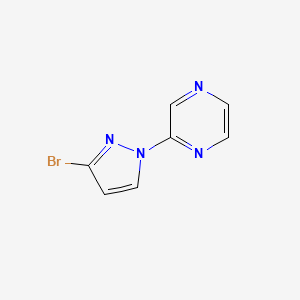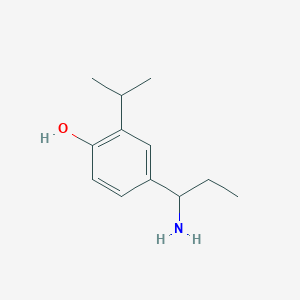![molecular formula C9H11N3S B13317250 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13317250.png)
1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and photochromic materials
Wirkmechanismus
The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinases or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
- 1-[(5-Methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine
- 1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazole-3-amine
- 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine
Uniqueness: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials .
Eigenschaften
Molekularformel |
C9H11N3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-7-4-8(6-13-7)5-12-3-2-9(10)11-12/h2-4,6H,5H2,1H3,(H2,10,11) |
InChI-Schlüssel |
LZXOFRUGEYJCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)CN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)



![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)




